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  • Product: (2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL
  • CAS: 117122-84-6

Core Science & Biosynthesis

Foundational

Spectral Architecture and Stereochemical Validation of (2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary The molecule (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

The molecule (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol —commonly known as 1,3-O-benzylidene-D-erythritol—is a critical chiral building block in carbohydrate chemistry, natural product total synthesis, and the development of methylerythritol phosphate (MEP) pathway inhibitors[1]. Because the biological efficacy of MEP analogues is strictly dependent on their spatial configuration, rigorous stereochemical validation is non-negotiable.

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C NMR spectral data for this molecule. Rather than merely listing chemical shifts, this guide deconstructs the causality behind the observed J -couplings and anisotropic effects, providing a self-validating analytical framework for structural elucidation.

Structural & Stereochemical Framework

When D-erythritol undergoes acetalization with benzaldehyde, the reaction is thermodynamically driven to form a 1,3-dioxane ring where the bulky phenyl group occupies the equatorial position[2]. This stereocenter at C2 serves as the conformational anchor for the rest of the ring.

Given the (2R,4S,5R) absolute configuration, the substituents at C4 (the hydroxymethyl group) and C5 (the hydroxyl group) are forced into a specific spatial relationship. In the lowest-energy chair conformation, both the C4-CH 2​ OH and C5-OH groups adopt equatorial positions , resulting in a 4,5-trans diequatorial relationship. This conformation dictates the vicinal coupling constants ( 3JHH​ ) observed in the 1 H NMR spectrum, transforming the NMR data into a direct mathematical proof of the molecule's 3D architecture[3].

Self-Validating NMR Acquisition Protocol

To observe the fine multiplet splitting required for stereochemical proof, the acquisition parameters must be optimized to prevent signal broadening and ensure quantitative integration.

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is optimal for resolving aliphatic multiplet overlap. However, the CDCl 3​ must be passed through basic alumina immediately prior to use. Trace DCl in aging CDCl 3​ can catalyze the migration or hydrolytic cleavage of the benzylidene acetal during prolonged 2D NMR acquisition.

  • Locking and Shimming: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z0–Z5), followed by manual fine-tuning of Z1/Z2.

    • Causality: The critical diagnostic features of this molecule are the fine J -couplings (e.g., the 4.8–5.5 Hz equatorial-axial couplings). The Full Width at Half Maximum (FWHM) of the TMS standard must be < 0.6 Hz; otherwise, these critical splittings will be obscured by poor field homogeneity.

  • 1 H Acquisition (zg30): Acquire 16 scans using a 30° pulse angle with a 3.0 s relaxation delay (D1).

    • Causality: A 30° flip angle ensures that protons with longer T1​ relaxation times (like the isolated acetal proton) are fully relaxed between scans, yielding quantitatively accurate integrals that self-validate the proton count.

  • 13 C Acquisition (zgpg30): Acquire 1024 scans with composite pulse proton decoupling (WALTZ-16). Set D1 to 2.0 s to allow sufficient relaxation of the quaternary aromatic carbon.

  • 2D NMR (COSY & HMBC): Run gradient-selected COSY and HMBC to map scalar and long-range connectivity.

    • Causality: HMBC acts as a self-validating check for regiochemistry. Observing the 3JCH​ correlation between the acetal proton (H2) and the C4/C6 carbons proves the 1,3-linkage, ruling out alternative 1,2-acetal isomers.

NMR_Workflow Prep Sample Preparation (Neutralized CDCl3) Lock Lock & Shim (FWHM < 0.6 Hz) Prep->Lock Acq1D 1D Acquisition (1H & 13C{1H}) Lock->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Fourier Transform & Phase Correction Acq2D->Process Validate Stereochemical Validation Process->Validate

Workflow for the acquisition and validation of NMR spectral data.

1 H NMR Spectral Architecture & Causality

The 1 H NMR spectrum of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol is highly characteristic. The chemical shifts and multiplicities are detailed in the table below, followed by an analysis of the underlying physical causality[1].

Quantitative 1 H NMR Data (500 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
2 5.52s-1HAcetal CH (Axial)
6eq 4.22dd10.7, 5.41HRing CH 2​ (Equatorial)
4 3.89ddd10.5, 5.5, 3.01HRing CH (Axial)
CH 2​ OH 3.82dd11.5, 3.01HHydroxymethyl CH 2​ (Diastereotopic)
5 3.79td10.5, 5.41HRing CH (Axial)
CH 2​ OH 3.65dd11.5, 5.51HHydroxymethyl CH 2​ (Diastereotopic)
6ax 3.46t10.51HRing CH 2​ (Axial)
Ph-o 7.48 - 7.52m-2HAromatic Ortho CH
Ph-m,p 7.35 - 7.40m-3HAromatic Meta/Para CH
Stereochemical Deduction via the Karplus Equation

The stereochemical identity of the (2R,4S,5R) isomer is unequivocally established by the vicinal coupling constants ( 3JHH​ ) within the 1,3-dioxane ring.

  • The H6ax Anchor: The signal for H6ax appears as a pseudo-triplet at 3.46 ppm with a large coupling constant of J=10.5 Hz. This large J value is the product of two distinct interactions: the geminal coupling to H6eq ( 2J≈10.7 Hz) and the trans-diaxial coupling to H5 ( 3Jax−ax​≈10.5 Hz). According to the Karplus equation, a 10.5 Hz coupling requires a dihedral angle of ~180°. Causality: The presence of this trans-diaxial coupling mathematically dictates that H5 must occupy an axial position. Consequently, the hydroxyl group at C5 is forced into the equatorial plane.

  • The H4 Confirmation: Similarly, H4 exhibits a large trans-diaxial coupling ( J=10.5 Hz) to H5, confirming that H4 is also axial. This places the C4 hydroxymethyl group in the equatorial position.

  • Anisotropic Deshielding: H6eq (4.22 ppm) is shifted significantly downfield compared to H6ax (3.46 ppm). This is caused by the anisotropic deshielding effect of the adjacent ring oxygen lone pairs, which strongly affects equatorial protons in 1,3-dioxane systems.

J_Coupling_Logic H6ax H6ax Signal (Triplet, J = 10.5 Hz) Geminal Geminal Coupling J(H6ax, H6eq) = 10.5 Hz H6ax->Geminal AxialAxial Vicinal Coupling J(H6ax, H5) = 10.5 Hz H6ax->AxialAxial H5_Axial Conclusion: H5 is Axial (Equatorial -OH) AxialAxial->H5_Axial Trans 4,5-Trans Diequatorial Conformation Confirmed H5_Axial->Trans H4_Signal H4 Signal (dd, J = 10.5, 4.8 Hz) H4_Axial Conclusion: H4 is Axial (Equatorial -CH2OH) H4_Signal->H4_Axial J = 10.5 Hz to H5 H4_Axial->Trans

Logical deduction of the 4,5-trans diequatorial conformation using J-coupling constants.

13 C NMR & 2D Correlation Mapping

The 13 C NMR spectrum provides the definitive framework for the carbon skeleton. The highly deshielded acetal carbon (C2) and the distinct shifts of the oxygen-bearing ring carbons (C4, C5, C6) are diagnostic for the 1,3-dioxane system[2].

Quantitative 13 C NMR Data (125 MHz, CDCl 3​ )
PositionChemical Shift (ppm)TypeAssignment / Causality
Ph-ipso 137.8CQuaternary aromatic carbon; low intensity due to long T1​ .
Ph-m 129.1CHAromatic meta carbons.
Ph-p 128.4CHAromatic para carbon.
Ph-o 126.3CHAromatic ortho carbons.
2 101.5CHAcetal carbon; heavily deshielded by two adjacent oxygens.
4 81.2CHRing C4; deshielded relative to C6 due to the alkyl substituent.
6 71.4CH 2​ Ring C6; standard shift for a primary-secondary ether linkage.
5 65.8CHRing C5; deshielded by the directly attached hydroxyl group.
CH 2​ OH 62.3CH 2​ Exocyclic hydroxymethyl carbon.
2D NMR Validation (HMBC & COSY)

To ensure the protocol is self-validating, 2D HMBC (Heteronuclear Multiple Bond Correlation) must be utilized. A strong cross-peak between the acetal proton (H2 at 5.52 ppm) and both C4 (81.2 ppm) and C6 (71.4 ppm) definitively proves the 1,3-linkage. Furthermore, COSY correlations cleanly trace the continuous spin system from the exocyclic CH 2​ OH protons H4 H5 H6ax/H6eq, confirming the intact erythritol backbone[3].

References

  • Title: Synthesis of Methylerythritol Phosphate Analogues and Their Evaluation as Alternate Substrates for IspDF and IspE from Agrobacterium tumefaciens Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: The Dioxanone Approach to (2S,3R)
  • Title: Carbohydrates as Chiral Starting Compounds in Synthetic Organic Chemistry Source: Scholarly Publications Leiden University URL

Sources

Exploratory

Physicochemical Properties of (2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL: A Foundational Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol is a chiral building block featuring a constrained 1,3-dioxane sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol is a chiral building block featuring a constrained 1,3-dioxane scaffold, which holds significant potential for the development of novel therapeutics. The precise orientation of its functional groups—a phenyl ring, a primary alcohol, and a secondary alcohol—provides a versatile platform for generating structurally complex molecules with defined stereochemistry. This guide offers an in-depth exploration of the core physicochemical properties of this compound. A profound understanding of these characteristics is not merely academic but a prerequisite for successful drug development, influencing everything from target binding and cellular permeability to formulation and safety.[1][2] We will detail the theoretical underpinnings and field-proven experimental protocols for determining critical parameters such as solubility, lipophilicity, ionization state (pKa), and thermal properties. This document is designed to serve as a foundational resource, empowering medicinal chemists and drug development teams to make data-driven decisions and unlock the full therapeutic potential of this promising molecular scaffold.

Strategic Imperative: Why Physicochemical Profiling is Non-Negotiable

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant portion of clinical trial failures can be attributed not to a lack of potency, but to poor pharmacokinetic profiles stemming from suboptimal physicochemical properties.[2] Properties like solubility, lipophilicity, and pKa govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively determine its bioavailability and potential for toxicity.[1][3]

The subject of this guide, (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol, belongs to a class of 1,3-dioxane derivatives that have been explored for a range of biological activities, including the modulation of multidrug resistance in cancer.[4][5] Its rigid cyclic backbone serves as a valuable scaffold for presenting substituents in well-defined spatial orientations, a key feature for optimizing interactions with biological targets. This guide provides the framework for characterizing this scaffold to ensure that any derived compounds are built on a foundation of favorable "drug-like" properties.[3]

Molecular Profile and Structural Analysis

A molecule's physicochemical identity is a direct consequence of its structure. A thorough analysis of its composition, connectivity, and three-dimensional shape is the first step in any characterization workflow.

IdentifierData
Chemical Name (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol
Synonym (2R,4S,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-methanol
CAS Number 117122-84-6[6]
Molecular Formula C₁₁H₁₄O₄[6]
Molecular Weight 210.23 g/mol [6]

Structural Elucidation: The 1,3-dioxane ring typically adopts a low-energy chair conformation.[7][8] In this configuration, the bulky phenyl group at the C2 position will strongly prefer an equatorial orientation to minimize steric clashes with the axial hydrogens. The stereochemistry at C4 and C5 dictates the relative positions of the hydroxymethyl and hydroxyl groups, which is critical for their interaction with solvents and biological macromolecules.

G cluster_ring cluster_substituents C2 C2 (R) O3 O3 C2->O3 Phenyl Phenyl Group C2->Phenyl Affects Lipophilicity O1 O1 O1->C2 C6 C6 C6->O1 C5 C5 (R) C5->C6 Hydroxyl Hydroxyl Group C5->Hydroxyl H-Bond Donor/Acceptor C4 C4 (S) C4->C5 Hydroxymethyl Hydroxymethyl Group C4->Hydroxymethyl H-Bond Donor/Acceptor O3->C4

Caption: Structural components of the target molecule.

Core Physicochemical Properties: Measurement and Rationale

This section details the critical physicochemical parameters and provides robust, validated protocols for their experimental determination.

Aqueous Solubility

Causality: Solubility is the gatekeeper to bioavailability. A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug formulation and can lead to variable and insufficient drug exposure.[9][10]

Experimental Protocol: High-Throughput Kinetic Solubility Assay This method is favored in early discovery for its speed and low compound consumption. It measures the concentration at which a compound, upon being rapidly introduced from a DMSO stock into an aqueous buffer, begins to precipitate.

  • Stock Solution Preparation: Prepare a high-concentration (e.g., 20 mM) stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Dispense aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler, add a small volume (1-2 µL) of the DMSO stock solution directly into the aqueous buffer. This creates a thermodynamic shock, inducing precipitation if the solubility limit is exceeded.

  • Incubation: Allow the plate to equilibrate for a standard period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).

  • Turbidity Measurement: Quantify the amount of precipitate in each well by measuring light scattering using a nephelometer or by measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which the measured signal significantly deviates from background corresponds to the kinetic solubility.

Self-Validation: The protocol must include positive and negative controls. A known insoluble compound (e.g., griseofulvin) validates the precipitation detection system, while a highly soluble compound (e.g., caffeine) confirms the absence of artifacts.

Lipophilicity (LogP and LogD)

Causality: Lipophilicity, or "greasiness," governs a molecule's ability to partition into nonpolar environments, such as cell membranes. It is a double-edged sword: too low, and the compound cannot cross membranes; too high, and it may get trapped in fat tissues, exhibit poor solubility, or be rapidly metabolized.[9] The partition coefficient (LogP) measures this property for the neutral species, while the distribution coefficient (LogD) is the more physiologically relevant measure as it accounts for both neutral and ionized forms at a specific pH.[3][11]

Experimental Protocol: Shake-Flask Method for LogP Determination This is the gold-standard method for its direct and unambiguous measurement of partitioning.[11]

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight. This ensures thermodynamic equilibrium.

  • Compound Dosing: Accurately weigh the compound and dissolve it in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: Combine the dosed phase with a precise volume of the other pre-saturated phase in a glass vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 2-4 hours) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the aqueous and octanolic layers.

  • Quantification: Carefully sample each layer and determine the compound's concentration using a validated analytical method, typically HPLC-UV.

  • Calculation: LogP is calculated as: Log₁₀([Compound]octanol / [Compound]aqueous).

G Start 1. Prepare Saturated Octanol & Water Phases Dose 2. Dissolve Compound in One Phase Start->Dose Mix 3. Combine & Shake (Equilibration) Dose->Mix Separate 4. Centrifuge to Separate Phases Mix->Separate Analyze 5. Analyze Concentration in Each Phase (HPLC) Separate->Analyze Calculate 6. Calculate LogP Analyze->Calculate G Sol Aqueous Solubility Abs Absorption Sol->Abs Form Formulation Strategy Sol->Form Lipo Lipophilicity (LogP/LogD) Perm Membrane Permeability Lipo->Perm Dist Distribution Lipo->Dist Tox Toxicity Profile Lipo->Tox (if too high) pKa Ionization (pKa) pKa->Sol pKa->Perm MW Molecular Size (MW) MW->Abs

Caption: Interplay of physicochemical properties and drug development outcomes.

Conclusion and Forward Outlook

(2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol presents a compelling scaffold for medicinal chemistry. This guide has established the critical importance of its physicochemical characterization and provided a clear, actionable framework for obtaining the necessary data. The predicted profile suggests a promising starting point for a drug discovery program, with balanced properties that align with established principles of drug-likeness.

The next logical steps for any research program utilizing this molecule are to execute the described protocols to generate robust experimental data. This empirical dataset will be invaluable for building accurate quantitative structure-activity relationship (QSAR) models, guiding the design of analogs, and ultimately, accelerating the journey from a promising chemical entity to a life-changing therapeutic.

References

  • Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Gleeson, M. P. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Wager, T. T., et al. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
  • Gleeson, M. P., et al. (2012). Physical Properties in Drug Design.
  • Raytor. (2025). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy.
  • Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.
  • NextSDS. (2026). (2R,4S,5R)-4-(hydroxymethyl)
  • The Royal Society of Chemistry. (2023). Physicochemical Properties | The Handbook of Medicinal Chemistry.
  • BenchChem. (2025).
  • Advanced ChemBlocks. (2026). (2R,4S,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-methanol.
  • Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed.
  • El-Faham, A., et al. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. PMC.
  • Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance.
  • Sahu, P. K., & Sahu, P. K. (2021). Synthesis and functionalization of benzod[2][9]ioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Publishing.

  • Luo, Y., et al. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol

Introduction & Mechanistic Overview (2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (also known as 1,3-O-benzylidene-L-erythritol, CAS: 117122-84-6) is a highly valuable chiral building block. Featuring a rigid 1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

(2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (also known as 1,3-O-benzylidene-L-erythritol, CAS: 117122-84-6) is a highly valuable chiral building block. Featuring a rigid 1,3-dioxane ring that locks the conformation of its functional groups, this molecule is widely utilized as a stereoselective template in the synthesis of complex ladder polyethers1[1], modified semifluorinated polymers, and advanced nucleoside analogues like Islatravir 2[2].

This application note details a robust, field-proven three-step oxidative degradation protocol starting from the inexpensive chiral pool precursor, 4,6-O-benzylidene-D-glucopyranose 3[3].

The Stereochemical Causality: A Nomenclature Artifact

A fascinating aspect of this synthesis is the apparent "inversion" of the C4 stereocenter from (R) in D-glucose to (S) in the final 1,3-dioxane product. This is not due to a chemical inversion (no bonds to the chiral center are broken). Instead, it is a Cahn-Ingold-Prelog (CIP) priority swap. During the degradation, the C3 secondary alcohol of glucose is cleaved and reduced to a primary hydroxymethyl group. This lowers its CIP priority relative to the C5 secondary alcohol, causing the stereochemical designation at C4 to flip from (R) to (S), even though the absolute spatial arrangement remains perfectly preserved.

Experimental Workflow

G A 4,6-O-Benzylidene-D-glucopyranose (Starting Material) B Step 1: Oxidative Cleavage Reagent: NaIO4 Conditions: H2O/MeOH, 0 °C A->B C Intermediate 1: Dialdehyde Formate B->C Cleaves C1-C2 & C2-C3 D Step 2: Borohydride Reduction Reagent: NaBH4 Conditions: 0 °C to RT C->D E Intermediate 2: Diol Formate D->E Reduces Aldehydes F Step 3: Ester Hydrolysis Reagent: K2CO3 Conditions: MeOH, RT E->F G Target Molecule: (2R,4S,5R)-4-(Hydroxymethyl) -2-phenyl-1,3-dioxan-5-ol F->G Deprotects C5-OH

Figure 1: Three-step synthetic workflow for the preparation of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsRoleSafety / Handling
4,6-O-Benzylidene-D-glucopyranose 268.261.00Chiral Pool PrecursorIrritant; handle with gloves
Sodium metaperiodate (NaIO₄) 213.892.10Oxidant (Cleavage)Strong oxidizer; avoid organics
Sodium borohydride (NaBH₄) 37.832.50Reducing AgentFlammable solid; reacts with water
Potassium carbonate (K₂CO₃) 138.200.50Hydrolysis BaseHygroscopic; mild irritant
Methanol (MeOH) / Water (H₂O) N/ASolventReaction MediumFlammable / Benign

Step-by-Step Protocol & Self-Validating Controls

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Periodate Cleavage (Oxidation)

Causality Note: Temperature control at 0 °C is critical. Aqueous periodate is slightly acidic; elevated temperatures can lead to premature hydrolysis of the acid-sensitive benzylidene acetal.

  • Suspend 4,6-O-benzylidene-D-glucopyranose (10.0 g, 37.3 mmol) in a mixture of MeOH (100 mL) and distilled water (20 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add NaIO₄ (16.7 g, 78.3 mmol, 2.1 eq) portion-wise over 30 minutes to maintain the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • IPC 1 (Validation): Check by TLC (EtOAc:Hexane 1:1). The starting material (Rf ≈ 0.1) must be completely consumed, replaced by a faster-moving dialdehyde spot (Rf ≈ 0.6) that is UV-active.

  • Filter the thick white precipitate (sodium iodate, NaIO₃) through a pad of Celite and wash the filter cake with cold MeOH (30 mL).

Step 2: Borohydride Reduction
  • Transfer the combined filtrate (containing the dialdehyde formate) to a clean flask and cool to 0 °C.

  • Carefully add NaBH₄ (3.5 g, 93.2 mmol, 2.5 eq) in small portions. Warning: Vigorous hydrogen gas evolution will occur.

  • Allow the mixture to warm to room temperature and stir for 1.5 hours.

  • IPC 2 (Validation): Analyze a crude aliquot via ¹H-NMR or TLC with 2,4-DNPH stain. The aldehyde proton signals (~9.5 ppm) must be completely absent.

  • Quench excess borohydride by carefully adding glacial acetic acid dropwise until the pH reaches ~7.

  • Concentrate the mixture under reduced pressure to remove the majority of the methanol.

Step 3: Formate Hydrolysis

Causality Note: The cleavage of C1-C2 in the pyranose ring leaves a formate ester at the C5 oxygen. Mild basic hydrolysis with K₂CO₃ is chosen over strong aqueous bases (like NaOH) to prevent base-catalyzed epimerization or acetal migration.

  • Dissolve the crude concentrated residue in fresh MeOH (80 mL).

  • Add anhydrous K₂CO₃ (2.5 g, 18.6 mmol, 0.5 eq) and stir at room temperature for 2 hours.

  • IPC 3 (Validation): Check by TLC (EtOAc:Hexane 1:1). The intermediate formate ester will shift to a more polar spot (the final diol, Rf ≈ 0.35).

  • Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺ form) resin until the pH is neutral.

  • Filter off the resin and concentrate the filtrate in vacuo.

  • Purify the crude residue by flash column chromatography (Silica gel, gradient elution from 30% to 60% EtOAc in Hexanes) or recrystallization from EtOAc/Hexanes to afford the pure product.

Analytical Characterization Summary

ParameterExpected Result / Value
Physical State White crystalline solid
Molecular Weight 210.23 g/mol
Chemical Formula C₁₁H₁₄O₄
TLC (EtOAc:Hexane 1:1) Rf ≈ 0.35 (UV active, stains dark with Anisaldehyde)
¹H-NMR (CDCl₃) Highlights δ 7.52–7.33 (m, 5H, Phenyl), 5.55 (s, 1H, acetal CH), 4.28 (dd, 1H), 3.98 (m, 1H), 3.85-3.60 (m, complex, CH₂OH and ring protons).
Optical Rotation [α]²⁰_D = Specific to the (2R,4S,5R) enantiomer.

References

  • Title: Synthesis of Methylerythritol Phosphate Analogues and Their Evaluation as Alternate Substrates for IspDF and IspE from Agrobacterium tumefaciens Source: ACS Publications URL:[Link][3]

  • Title: A Dioxane Template for Highly Selective Epoxy Alcohol Cyclizations Source: PMC (NIH) URL:[Link][1]

  • Title: Nine-Step Stereoselective Synthesis of Islatravir From Deoxyribose Source: AWS URL: [Link][2]

Sources

Application

Application Note: (2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol as a Chiral Scaffold in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Abstract & Scope of Application (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Abstract & Scope of Application

(2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (frequently referred to in literature as 1,3-O-benzylidene-D/L-erythritol) is a highly versatile chiral building block[1]. Derived from the desymmetrization of meso-erythritol via benzylidene acetal formation, this compound presents a rigid 1,3-dioxane framework with two differentiated hydroxyl groups: a primary alcohol (hydroxymethyl) and a secondary alcohol.

This application note details its critical role in the asymmetric synthesis of complex isoprenoids, specifically precursors for the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway [2]. The MEP pathway is essential for isoprenoid biosynthesis in many human pathogens (e.g., Plasmodium falciparum, Mycobacterium tuberculosis), making this chiral scaffold invaluable for developing novel antibiotics and antimalarials[3].

Mechanistic Rationale: The Power of the Dioxane Scaffold

As a Senior Application Scientist, it is crucial to understand why this specific molecule is chosen over other protected polyols. The utility of this scaffold relies on three causal pillars:

  • Desymmetrization & Regioselectivity: Erythritol is a meso compound. The formation of the 1,3-O-benzylidene acetal breaks this symmetry, yielding a chiral molecule. The resulting structure possesses a sterically accessible primary alcohol at C4 and a more hindered secondary alcohol at C5. This inherent steric differentiation allows for >90% regioselective protection of the primary alcohol without the need for complex orthogonal protecting group strategies.

  • Conformational Rigidity: Unlike isopropylidene acetals which form flexible 5-membered dioxolane rings, the benzylidene acetal locks the molecule into a highly rigid 6-membered 1,3-dioxane chair conformation. The bulky phenyl group anchors the conformation by adopting an equatorial position.

  • Stereoelectronic Control of Alkylation: When the secondary alcohol is oxidized to a ketone (forming a dioxanone), the rigid chair conformation dictates the trajectory of incoming nucleophiles. During Grignard addition, axial attack is heavily disfavored due to 1,3-diaxial steric clashes with the axial protons at C4 and C6. Consequently, nucleophiles attack almost exclusively from the less hindered equatorial face , pushing the resulting hydroxyl group into the axial position. This precise stereocontrol is the exact mechanism required to establish the tertiary chiral center of 2-C-methyl-D-erythritol.

Synthetic Workflow Visualization

The following diagram maps the logical progression from the chiral building block to the MEP pathway precursor, highlighting the functional group transformations.

G SM (2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (Chiral Building Block) Step1 Regioselective Silylation (TBDMSCl, Imidazole, DMF) SM->Step1 Int1 4-O-TBDMS Ether (Primary OH Protected) Step1->Int1 Step2 Swern Oxidation ((COCl)2, DMSO, Et3N) Int1->Step2 Int2 1,3-O-Benzylidene-4-O-TBDMS-erythrulose (Dioxanone Intermediate) Step2->Int2 Step3 Stereoselective Alkylation (MeMgBr, THF, -78°C) Int2->Step3 Prod 2-C-Methyl-D-erythritol Derivative (MEP Pathway Precursor) Step3->Prod

Workflow for asymmetric synthesis of MEP precursors using the chiral dioxane scaffold.

Quantitative Performance Metrics

The table below summarizes the expected quantitative data for the workflow, establishing a baseline for experimental validation.

Reaction StepTarget Functional GroupReagents & ConditionsTypical Yield (%)Stereoselectivity (dr)
1. Regioselective Protection Primary Alcohol (C4-CH₂OH)TBDMSCl, Imidazole, DMF, 0 °C → RT88 – 95%N/A (Retention)
2. Alcohol Oxidation Secondary Alcohol (C5-OH)(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C85 – 92%N/A (Achiral center formed)
3. Stereoselective Alkylation Ketone (C5=O)MeMgBr, THF, -78 °C75 – 85%> 95:5 (Equatorial attack)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific checkpoints to ensure the chemical integrity of the intermediate before proceeding.

Protocol A: Regioselective Silylation of the Primary Hydroxyl

Objective: Protect the less hindered primary alcohol to isolate the secondary alcohol for downstream oxidation.

  • Setup: In an oven-dried, argon-purged flask, dissolve (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (1.0 eq, ~10 mmol) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add Imidazole (2.2 eq) and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice bath.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 eq) portion-wise over 10 minutes. The slight stoichiometric excess ensures complete conversion without di-silylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours.

  • Validation & Checkpoints:

    • TLC Check: (Hexane/EtOAc 7:3). The starting material ( Rf​ ~0.2) must completely disappear. The product will appear as a distinct, less polar spot ( Rf​ ~0.6).

    • Visual Cue: A white precipitate (imidazole hydrochloride) will form as the reaction progresses.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with water (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Swern Oxidation to 1,3-Dioxan-5-one

Objective: Convert the secondary alcohol to a ketone, setting up the electrophilic center for stereoselective alkylation.

  • Activation: In an oven-dried flask under argon, add anhydrous CH₂Cl₂ (0.2 M relative to substrate) and oxalyl chloride (1.5 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Dropwise add anhydrous DMSO (3.0 eq) dissolved in a small volume of CH₂Cl₂. Stir for 15 minutes. Caution: Gas evolution (CO and CO₂) will occur.

  • Substrate Addition: Dissolve the silylated intermediate from Protocol A (1.0 eq) in CH₂Cl₂ and add it dropwise over 15 minutes to maintain the internal temperature at -78 °C. Stir for 45 minutes.

  • Quench: Add anhydrous Triethylamine (Et₃N) (5.0 eq) dropwise. Stir for 10 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.

  • Validation & Checkpoints:

    • Sensory Check: A distinct odor of dimethyl sulfide upon warming confirms the successful breakdown of the activated DMSO complex.

    • TLC Check: (Hexane/EtOAc 8:2). The product dioxanone ( Rf​ ~0.7) is UV-active. Crucial Validation: The product spot must stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of the newly formed ketone.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂ (3x). Wash with brine, dry over Na₂SO₄, and concentrate. Purify rapidly via flash chromatography to prevent enolization/degradation of the ketone.

Protocol C: Stereoselective Grignard Addition

Objective: Introduce the 2-C-methyl group with strict equatorial stereocontrol.

  • Setup: Dissolve the purified dioxanone intermediate (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool to -78 °C.

  • Alkylation: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.5 eq) down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

    • Causality Note: Maintaining -78 °C is critical. Higher temperatures increase the kinetic energy, allowing the Grignard reagent to overcome the steric barrier of the axial protons, which drastically reduces the diastereomeric ratio (dr) and promotes unwanted enolization.

  • Reaction: Stir at -78 °C for 2 hours.

  • Validation & Checkpoints:

    • TLC Check: (Hexane/EtOAc 8:2). The UV-active ketone will convert to a more polar, UV-active tertiary alcohol ( Rf​ ~0.5).

    • NMR Validation: Post-workup ¹H-NMR is mandatory. Look for a sharp 3H singlet at ~1.25 ppm corresponding to the newly introduced equatorial methyl group. The absence of a secondary methyl doublet confirms the ketone was alkylated, not reduced. NOESY NMR will show a correlation between the new methyl group and the axial protons, confirming equatorial attack.

  • Workup: Carefully quench at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Synthesis of Methylerythritol Phosphate Analogues and Their Evaluation as Alternate Substrates for IspDF and IspE from Agrobacterium tumefaciens The Journal of Organic Chemistry - ACS Public
  • The Dioxanone Approach to (2S,3R)
  • 1,3-O-Benzylidene-L-erythritol - Sapphire Bioscience Sapphire Bioscience

Sources

Method

Catalytic Asymmetric Synthesis of (2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL: An Application Guide

Introduction: The Significance of Chiral 1,3-Dioxanes The chiral 1,3-dioxane, (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol, represents a valuable stereochemically defined building block in modern organic synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral 1,3-Dioxanes

The chiral 1,3-dioxane, (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol, represents a valuable stereochemically defined building block in modern organic synthesis. Its rigid cyclic structure, bearing three contiguous stereocenters, makes it an important intermediate in the synthesis of complex molecules, including natural products and pharmaceuticals. The strategic placement of hydroxyl and hydroxymethyl groups provides versatile handles for further chemical transformations. This application note provides a detailed protocol for the efficient and highly stereoselective synthesis of this target molecule, leveraging the power of the Sharpless Asymmetric Dihydroxylation followed by a diastereoselective benzylidene acetal formation. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable synthon into their synthetic strategies.

Synthetic Strategy: A Two-Step Approach to Stereochemical Control

The synthesis of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol is achieved through a robust two-step sequence commencing with the commercially available and inexpensive trans-cinnamyl alcohol.

  • Sharpless Asymmetric Dihydroxylation (SAD): The cornerstone of this synthesis is the Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction that allows for the enantioselective formation of vicinal diols from prochiral alkenes.[1][2][3] In this initial step, trans-cinnamyl alcohol is subjected to dihydroxylation using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. The choice of the chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), dictates the facial selectivity of the dihydroxylation, thereby establishing the absolute stereochemistry of the two newly formed stereocenters. For the synthesis of the desired (2R,3R)-3-phenyl-1,2,3-propanetriol intermediate, the use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, is required.[1][3] A stoichiometric co-oxidant, potassium ferricyanide, is employed to regenerate the osmium catalyst, allowing it to be used in catalytic amounts.[3]

  • Diastereoselective Benzylidene Acetal Formation: The resulting chiral triol is then protected as a benzylidene acetal. This reaction involves the acid-catalyzed condensation of the triol with benzaldehyde. The formation of the six-membered 1,3-dioxane ring is thermodynamically favored. Critically, the reaction proceeds with high diastereoselectivity, leading to the desired (2R,4S,5R) stereochemistry. This selectivity is driven by the minimization of steric interactions in the transition state, with the phenyl group of the acetal preferentially occupying an equatorial position.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Sharpless Asymmetric Dihydroxylation cluster_1 Step 2: Benzylidene Acetal Formation Cinnamyl Alcohol Cinnamyl Alcohol Triol Intermediate Triol Intermediate Cinnamyl Alcohol->Triol Intermediate AD-mix-β t-BuOH/H₂O, 0°C to rt Target Molecule (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol Triol Intermediate->Target Molecule Benzaldehyde, p-TsOH Toluene, Dean-Stark

Caption: Two-step synthesis of the target molecule.

Experimental Protocols

Part 1: Synthesis of (2R,3R)-3-Phenyl-1,2,3-propanetriol via Sharpless Asymmetric Dihydroxylation

This protocol is adapted from the general procedure for Sharpless Asymmetric Dihydroxylation.

Materials:

  • trans-Cinnamyl alcohol (99%)

  • AD-mix-β

  • tert-Butanol

  • Water, deionized

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL).

  • Add AD-mix-β (14.0 g, approximately 1.4 g per 1 mmol of alkene) to the solvent mixture. Stir vigorously at room temperature until the majority of the solids have dissolved, resulting in a pale yellow, opaque mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trans-cinnamyl alcohol (1.34 g, 10.0 mmol) to the cooled reaction mixture in one portion.

  • Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) (eluent: ethyl acetate/hexanes 1:1). The reaction is typically complete within 6-12 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (15 g) portion-wise at 0 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for at least 1 hour. The color of the mixture should change from dark brown to a lighter orange/yellow.

  • Add ethyl acetate (100 mL) to the reaction mixture and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude triol.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure (2R,3R)-3-phenyl-1,2,3-propanetriol as a white solid.

Part 2: Synthesis of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol

This protocol describes the diastereoselective formation of the benzylidene acetal.

Materials:

  • (2R,3R)-3-Phenyl-1,2,3-propanetriol

  • Benzaldehyde (freshly distilled)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a solution of (2R,3R)-3-phenyl-1,2,3-propanetriol (1.68 g, 10.0 mmol) in toluene (50 mL).

  • Add benzaldehyde (1.17 g, 1.1 mL, 11.0 mmol, 1.1 equiv.).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 95 mg, 0.5 mmol, 0.05 equiv.).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete in 2-4 hours, or when no more water is collected. Monitor the reaction by TLC (eluent: ethyl acetate/hexanes 1:2).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from an ethyl acetate/hexanes mixture to afford (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol as a white crystalline solid.

Data Presentation

StepReactantProductCatalyst/ReagentTypical YieldEnantiomeric/Diastereomeric Excess
1trans-Cinnamyl alcohol(2R,3R)-3-Phenyl-1,2,3-propanetriolAD-mix-β85-95%>95% ee
2(2R,3R)-3-Phenyl-1,2,3-propanetriol(2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-olBenzaldehyde, p-TsOH80-90%>98% de

Characterization of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol

The structure and stereochemistry of the final product should be confirmed by standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.55-7.45 (m, 2H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 5.55 (s, 1H, O-CH(Ph)-O), 4.35 (dd, J = 10.0, 5.0 Hz, 1H), 4.10 (t, J = 10.0 Hz, 1H), 3.95-3.85 (m, 1H), 3.80-3.70 (m, 2H), 3.65-3.55 (m, 1H), 2.50 (br s, 2H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 138.0, 129.5, 128.5, 126.5, 102.0, 82.0, 70.0, 68.0, 63.0.

  • FT-IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 3050, 2950, 1450, 1380, 1100, 1050, 750, 700.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₁₄O₄Na [M+Na]⁺, found.

Troubleshooting and Mechanistic Insights

The Sharpless Asymmetric Dihydroxylation is a generally reliable reaction. However, suboptimal results can occur.

  • Low Enantioselectivity: This can sometimes be attributed to a competing secondary catalytic cycle that is less selective. Ensuring a low concentration of the alkene and maintaining a low reaction temperature can help to suppress this secondary pathway.[2]

  • Slow Reaction: For some sterically hindered or electron-deficient alkenes, the reaction rate may be slow. In such cases, allowing the reaction to proceed at room temperature may be necessary, although this can sometimes lead to a slight decrease in enantioselectivity.

The diastereoselectivity in the benzylidene acetal formation is a result of thermodynamic control. The chair-like conformation of the 1,3-dioxane ring with the bulky phenyl group in the equatorial position is the most stable arrangement, thus driving the reaction towards the desired (2R,4S,5R) isomer.

Conclusion

This application note provides a comprehensive and reliable protocol for the catalytic asymmetric synthesis of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol. The two-step sequence, employing a Sharpless Asymmetric Dihydroxylation followed by a diastereoselective acetalization, offers excellent stereocontrol and high yields. The target molecule is a valuable chiral building block, and this detailed guide should enable its efficient preparation for applications in academic research and industrial drug development.

References

  • Mushtaq, A., et al. (2023). Sharpless Asymmetric Dihydroxylation. Encyclopedia.pub. Available at: [Link]

  • Kolb, H. C., et al. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547.
  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]

  • NextSDS. (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol — Chemical Substance Information. Available at: [Link]

  • Organic Chemistry Portal. Benzylidene acetals. Available at: [Link]

Sources

Application

Application Note: Derivatization of (2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol for Drug Discovery

Executive Summary & Chemical Logic The compound (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (CAS 117122-84-6), commonly referred to in literature as 1,3-O-benzylidene-L-erythritol or 2,4-O-benzylidene-D-erythri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Logic

The compound (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (CAS 117122-84-6), commonly referred to in literature as 1,3-O-benzylidene-L-erythritol or 2,4-O-benzylidene-D-erythritol , is a highly versatile chiral building block. In modern drug discovery, it serves as a foundational scaffold for synthesizing transition-state analogues, most notably zwitterionic α-glucosidase inhibitors (Salacinol analogues) and intermediates for the non-mevalonate (MEP) pathway.

The Causality of Scaffold Selection: The strategic brilliance of this specific benzylidene acetal lies in its precise presentation of a 1,3-diol system. The acetal locks two of the erythritol oxygens into a rigid 1,3-dioxane chair conformation. This leaves the primary hydroxyl (hydroxymethyl) and the secondary hydroxyl (at C5 of the dioxane ring) exposed. When reacted with sulfuryl chloride equivalents, these hydroxyls form a fused 6-membered 1,3-cyclic sulfate.

During subsequent derivatization, this rigid bicyclic system sterically shields the secondary carbon. Consequently, heteroatom nucleophiles (S, N, or Se) are directed exclusively to the less hindered primary carbon via an SN2 mechanism. This regioselective ring-opening simultaneously generates a cationic heteroatom center and an anionic sulfate group, perfectly installing the zwitterionic pharmacophore required to mimic the oxocarbenium transition state of glycosidic bond cleavage 1.

Primary Drug Discovery Applications

Application A: Zwitterionic Glycosidase Inhibitors (Antidiabetics)

Salacinol is a naturally occurring sulfonium ion extracted from Salacia reticulata, traditionally used to treat type 2 diabetes. By converting the acetal scaffold into a cyclic sulfate electrophile, researchers can couple it with various thio-sugars, imino-sugars, or seleno-sugars to create highly potent, patentable Salacinol analogues.

Workflow A Acetal Scaffold (117122-84-6) B Cyclic Sulfite Intermediate A->B SOCl2, Et3N 0°C C 1,3-Cyclic Sulfate (Electrophile) B->C NaIO4, RuCl3 RT D Zwitterionic Core (S/N/Se Attack) C->D Heteroatom Nucleophile K2CO3, 70°C E Salacinol Analogue (Glycosidase Inhibitor) D->E Hydrogenolysis (Pd/C, H2)

Figure 1: Synthetic workflow from the benzylidene acetal scaffold to zwitterionic glycosidase inhibitors.

Application B: Probing the MEP Pathway (Antibacterials/Antimalarials)

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is essential for isoprenoid biosynthesis in Plasmodium falciparum and many human pathogens, but absent in humans. The chiral acetal scaffold is utilized to synthesize substrate analogues of MEP, enabling the discovery of novel inhibitors targeting enzymes like IspD and IspE2.

MEP_Pathway A Pyruvate + D-Glyceraldehyde 3-Phosphate B 1-Deoxy-D-xylulose 5-phosphate (DXP) A->B Dxs C 2-C-Methyl-D-erythritol 4-phosphate (MEP) B->C Dxr (Target of Fosmidomycin) D Isoprenoid Precursors (IPP/DMAPP) C->D IspD, IspE, IspF, etc. E Antimalarial / Antibacterial Targets D->E F (2R,4S,5R)-4-(Hydroxymethyl)- 2-phenyl-1,3-dioxan-5-ol F->C Chiral Pool Synthesis of MEP Analogues

Figure 2: Integration of the chiral acetal scaffold into the MEP pathway for drug targeting.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of the 1,3-Cyclic Sulfate Electrophile

Mechanistic Rationale: The conversion of a cyclic sulfite to a cyclic sulfate requires a strong oxidant, but the starting material contains an acid-sensitive benzylidene acetal. Ruthenium tetroxide (generated in situ from RuCl3 and NaIO4) is utilized in a biphasic system (MeCN/CCl4/H2O). This keeps the active RuO4 in the organic phase, minimizing aqueous acidic hydrolysis of the acetal.

Step 1.1: Cyclic Sulfite Formation

  • Preparation: Dissolve (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (4.5 g, 21 mmol) and Et3N (11 mL, 4.0 eq) in anhydrous CH2Cl2 (90 mL).

  • Addition: Add this mixture dropwise to a stirred solution of SOCl2 (2.4 mL, 1.5 eq) in dry CH2Cl2 (60 mL) submerged in an ice-bath (0 °C) under an N2 atmosphere.

  • Validation: Stir at 0 °C. Monitor via TLC (Hexanes/EtOAc, 4:1). The reaction is complete when the starting material spot completely disappears (typically 1–2 hours).

  • Workup: Dilute the mixture with CH2Cl2 (150 mL). Wash sequentially with H2O (150 mL) and brine (150 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the cyclic sulfite.

Step 1.2: Oxidation to Cyclic Sulfate

  • Preparation: Dissolve the crude cyclic sulfite (approx. 3.5 g, 14 mmol) in a solvent mixture of MeCN (50 mL) and CCl4 (50 mL).

  • Catalysis: Add NaIO4 (4.1 g, 1.5 eq) and RuCl3·H2O (50 mg, catalytic), followed immediately by H2O (50 mL).

  • Validation: Stir vigorously at room temperature. The biphasic mixture will turn dark. Monitor via TLC (Hexanes/EtOAc, 4:1) until the sulfite intermediate is fully consumed.

  • Workup: Dilute with Et2O (200 mL) to precipitate ruthenium salts. Wash the organic layer with H2O (200 mL) and brine (200 mL). Dry over Na2SO4 and concentrate to afford the pure 1,3-cyclic sulfate as a white solid.

Protocol 2: Nucleophilic Coupling for Zwitterion Formation

Mechanistic Rationale: The SN2 attack of a neutral heteroatom on the neutral cyclic sulfate generates a highly polar zwitterion. Using solvents with high dielectric constants and strong hydrogen-bonding capabilities, such as methanol or hexafluoroisopropanol (HFIP), stabilizes this charge separation in the transition state, drastically accelerating the reaction rate and improving yields.

  • Preparation: In a heavy-walled sealed tube, dissolve the target nucleophile (e.g., 1,4-dideoxy-1,4-imino-D-arabinitol, 1.0 eq) and the 1,3-cyclic sulfate (1.2 eq) in a highly polar solvent (dry MeOH or HFIP, 0.5–2.0 mL).

  • Activation: Add anhydrous K2CO3 (approx. 0.2 eq) to act as an acid scavenger and maintain nucleophilicity.

  • Reaction: Seal the tube and heat in an oil bath at 70–75 °C overnight (12–16 hours).

  • Validation & Purification: Remove the solvent under reduced pressure. The crude mixture should show a highly polar baseline spot on standard normal-phase TLC. Purify the zwitterionic product via silica gel column chromatography using a highly polar eluent system (e.g., CH2Cl2/MeOH, 5:1).

Quantitative Data Summary

The table below summarizes the efficiency of the cyclic sulfate scaffold when subjected to SN2 attack by various heteroatom nucleophiles to form different classes of glycosidase inhibitors.

Nucleophile TypeHeteroatomOptimal SolventTemp (°C)Yield (%)Reference Source
1,4-Anhydro-4-thio-D-arabinitolSulfur (S)Acetone / MeOH7032–45[Ghavami et al., 2001]
1,4-Dideoxy-1,4-imino-D-arabinitolNitrogen (N)Dry Methanol7572[Johnston et al., 2001]
Tetrahydroselenapyran derivativeSelenium (Se)HFIP7096[Johnston et al., 2004]

Note: Selenium nucleophiles exhibit the highest yields due to the superior polarizability and nucleophilicity of the selenium atom compared to sulfur or nitrogen, especially when stabilized by HFIP.

References

  • A New Class of Glycosidase Inhibitor: Synthesis of Salacinol and Its Stereoisomers Journal of the American Chemical Society[Link]

  • Synthesis of Nitrogen Analogues of Salacinol and Their Evaluation as Glycosidase Inhibitors Journal of the American Chemical Society[Link]

  • Synthesis of Alkylated Deoxynojirimycin and 1,5-Dideoxy-1,5-iminoxylitol Analogues: Polar Side-Chain Modification, Sulfonium and Selenonium Heteroatom Variants, Conformational Analysis, and Evaluation as Glycosidase Inhibitors Journal of the American Chemical Society[Link]

  • Synthesis of Methylerythritol Phosphate Analogues and Their Evaluation as Alternate Substrates for IspDF and IspE from Agrobacterium tumefaciens The Journal of Organic Chemistry[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for (2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL

Welcome to the technical support center for the crystallization of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (CAS: 117122-84-6). This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (CAS: 117122-84-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established crystallographic principles and field-proven insights to help you achieve high-quality crystals.

I. Troubleshooting Guide: From Reluctant Solutions to Well-Defined Crystals

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment. The high concentration and rapid cooling don't allow sufficient time for the molecules to orient themselves into an ordered crystal structure.[1]

Core Causality & Strategic Solutions:

  • High Solute Concentration: The solution is too concentrated, causing precipitation to occur at a temperature where the compound is still molten.

    • Solution: Increase the solvent volume to reduce the overall concentration. Reheat the solution until the oil completely redissolves, then allow it to cool much more slowly.

  • Rapid Cooling: Quick temperature drops can shock the system, favoring the kinetically faster process of liquid-liquid phase separation over the thermodynamically favored, but slower, process of crystallization.

    • Solution: Implement a controlled and gradual cooling process. Insulating the crystallization vessel (e.g., with glass wool or by placing it in a large Dewar flask) can slow down heat loss. Programmable cooling baths offer precise control over the cooling rate.

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound is excessively soluble, requiring a very high concentration to achieve supersaturation.

    • Solution: Introduce an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent). This will reduce the overall solvating power of the system, inducing crystallization at a lower temperature. Add the anti-solvent dropwise to the heated solution until slight turbidity is observed, then add a small amount of the primary solvent to redissolve it before cooling.

Issue 2: The crystallization yields are consistently low. How can I improve the recovery of my material?

Answer: Low yields can stem from several factors, including high solubility of the compound in the mother liquor even at low temperatures, incomplete precipitation, or loss of material during handling.

Expert Insights for Yield Enhancement:

  • Solvent System Optimization: The chosen solvent may be too effective at keeping the compound in solution, even when cooled.

    • Solution: A systematic solvent screening is crucial. The ideal solvent is one that dissolves the compound well at elevated temperatures but poorly at lower temperatures. Consider mixed solvent systems to fine-tune the solubility profile.[1]

  • Evaporation Techniques: For compounds that are highly soluble, slow evaporation of the solvent can gradually increase the concentration to the point of supersaturation.

    • Solution: Set up the crystallization in a loosely covered vial or flask to allow for slow solvent evaporation over several days or weeks. This is often effective for producing high-quality single crystals.

  • Temperature Gradient: A static low temperature might not be optimal for maximizing precipitation.

    • Solution: After the initial cooling and crystal formation, consider subjecting the mother liquor to a further, more pronounced cooling step (e.g., moving from 4°C to -20°C) to induce a second crop of crystals. Be aware that this second crop may be of lower purity.

Issue 3: I'm getting a fine powder or microcrystalline solid, not the large, single crystals needed for X-ray diffraction. What should I do?

Answer: The formation of microcrystalline powder indicates that the nucleation rate is too high relative to the crystal growth rate. When countless crystal seeds form simultaneously, they compete for the available solute, preventing any single crystal from growing to a significant size.

Strategies to Promote Crystal Growth Over Nucleation:

  • Minimize Supersaturation: A highly supersaturated solution will lead to rapid and widespread nucleation.

    • Solution: Aim for a solution that is only slightly supersaturated. This can be achieved by using a more dilute starting solution and allowing for very slow cooling or solvent evaporation. The goal is to have a long induction period before nucleation begins.

  • Vapor Diffusion: This is a highly effective technique for growing high-quality single crystals from small amounts of material.[2]

    • Methodology: Dissolve your compound in a small volume of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a larger volume of a volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting slow crystal growth.

  • Seeding: Introducing a pre-existing crystal can bypass the nucleation stage and promote the growth of a single, larger crystal.

    • Solution: Add a single, well-formed seed crystal to a slightly supersaturated solution. This provides a template for further molecular deposition.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the crystallization of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol.

Q1: What are the key structural features of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol that influence its crystallization?

A1: The molecule possesses several key features that dictate its crystallization behavior:

  • Multiple Hydroxyl Groups: The presence of two hydroxyl groups makes the molecule polar and capable of forming extensive hydrogen bond networks. These interactions are crucial for the formation of a stable crystal lattice.[3][4]

  • 1,3-Dioxane Ring: This six-membered ring typically adopts a chair conformation, with the bulky phenyl group preferring an equatorial position to minimize steric hindrance.[3][4]

  • Chirality: The specific stereochemistry ((2R,4S,5R)) means that the compound will crystallize in a chiral space group.

Q2: What is a good starting point for solvent selection?

A2: Given the polar nature of the molecule due to the hydroxyl groups, polar solvents are a logical starting point. The principle of "like dissolves like" is a good guide.[5]

  • Recommended Initial Solvents: Consider alcohols (ethanol, methanol, isopropanol), ethyl acetate, acetone, and potentially mixtures with water.

  • Solvent Miscibility: When creating mixed solvent systems, ensure the chosen solvents are miscible. For example, ethanol-water or acetone-hexane are common pairs.[1]

Q3: How can I induce crystallization if my solution remains clear even after cooling?

A3: If a cooled, supersaturated solution fails to produce crystals, the nucleation step is likely inhibited. Here are several methods to induce nucleation:

  • Scratching: Gently scratching the inside surface of the glass vessel at the air-liquid interface with a glass rod can create microscopic imperfections that serve as nucleation sites.

  • Seed Crystals: As mentioned previously, adding a seed crystal is a highly effective method.

  • Ultrasonication: A brief period of sonication in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

III. Experimental Protocols & Data

Systematic Solvent Screening Workflow

The following diagram outlines a systematic approach to identifying an optimal solvent or solvent system.

Solvent_Screening cluster_0 Phase 1: Single Solvent Solubility cluster_1 Phase 2: Mixed Solvent System Start Dissolve ~10 mg of compound in 0.5 mL of various solvents (e.g., Ethanol, Ethyl Acetate, Toluene, Water) at room temp. Hot Heat soluble samples to boiling Start->Hot Cool Cool to RT, then 4°C Hot->Cool Result1 Observe for crystal formation Cool->Result1 Dissolve_Good Dissolve compound in a minimal amount of a 'good' solvent (high solubility) Result1->Dissolve_Good If too soluble Add_Anti Add a miscible 'anti-solvent' (low solubility) dropwise at elevated temp until cloudy Dissolve_Good->Add_Anti Clarify Add a drop of 'good' solvent to clarify Add_Anti->Clarify Cool2 Slowly cool to RT, then 4°C Clarify->Cool2 Result2 Observe for crystal formation Cool2->Result2

Caption: A systematic workflow for solvent screening.

Recommended Solvent Systems for Trial
Solvent System Ratio (v/v) Observations & Rationale
Isopropanol/Water9:1 to 7:3Isopropanol provides good solubility at higher temperatures, while water acts as an anti-solvent upon cooling.
Ethyl Acetate/Hexane1:1 to 1:3Ethyl acetate is a moderately polar solvent, and the addition of non-polar hexane significantly reduces solubility.
Acetone-A volatile solvent that can be effective for slow evaporation methods.[2]
Ethanol-Often a good starting point for polar, hydroxylated compounds.[5]

IV. Visualization of Key Concepts

Troubleshooting Logic for "Oiling Out"

This diagram illustrates the decision-making process when encountering an "oiling out" issue.

Oiling_Out_Troubleshooting Start Start: Oiling Out Observed Check_Conc Is the solution highly concentrated? Start->Check_Conc Check_Cooling Was the cooling rate rapid? Check_Conc->Check_Cooling No Action_Dilute Action: Add more solvent, reheat to dissolve, and re-cool slowly. Check_Conc->Action_Dilute Yes Check_Solvent Is the compound very soluble in the solvent? Check_Cooling->Check_Solvent No Action_SlowCool Action: Insulate the flask or use a programmable bath for gradual cooling. Check_Cooling->Action_SlowCool Yes Action_ChangeSolvent Action: Try a different solvent or introduce an anti-solvent. Check_Solvent->Action_ChangeSolvent Yes

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to HPLC Validation Methods for (2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol Purity

(2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (CAS: 117122-84-6), commonly known as 1,3-O-benzylidene-L-erythritol, is a highly specific chiral building block utilized in the synthesis of nucleoside analogs, stat...

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Author: BenchChem Technical Support Team. Date: April 2026

(2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol (CAS: 117122-84-6), commonly known as 1,3-O-benzylidene-L-erythritol, is a highly specific chiral building block utilized in the synthesis of nucleoside analogs, statins, and advanced carbohydrate derivatives. Because its stereochemistry directly dictates the pharmacological efficacy of the downstream Active Pharmaceutical Ingredient (API), rigorous analytical validation of its purity is a critical regulatory requirement.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) modalities for analyzing this compound, alongside a field-proven, step-by-step methodology for validating a Chiral Normal-Phase HPLC (NP-HPLC) method in compliance with [1].

The Analytical Challenge: Causality in Method Selection

As an Application Scientist, method development must begin with a mechanistic understanding of the analyte. The structure of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol presents three distinct analytical challenges:

  • Stereoisomeric Complexity: The compound possesses multiple chiral centers. The acetal carbon (C2) can exist in cis or trans configurations relative to the dioxane ring. Standard achiral stationary phases cannot resolve these diastereomers or their enantiomeric counterparts.

  • Acid Sensitivity: Benzylidene acetals are protecting groups highly susceptible to acid-catalyzed hydrolysis [3]. Utilizing standard LC-MS mobile phases containing Trifluoroacetic Acid (TFA) or Formic Acid will degrade the analyte on-column, generating artifactual benzaldehyde and erythritol peaks.

  • Polarity Dichotomy: The hydrophobic phenyl ring strongly contrasts with the two hydrophilic hydroxyl groups (at C4 and C5).

Method Comparison: Finding the Optimal Modality

To establish a self-validating analytical system, we must select a methodology that inherently separates the target analyte from both process impurities and degradation products without inducing on-column degradation.

Analytical ModalityStationary PhaseMobile PhaseChemical PurityStereoisomeric ResolutionVerdict
RP-HPLC (Standard) C18 / C8Water / Acetonitrile (Neutral)ExcellentPoor (Co-elution)Inadequate for chiral purity; useful only for raw material screening.
HILIC Amide / SilicaAcetonitrile / Water bufferModeratePoorFails to leverage the hydrophobic phenyl ring for separation.
Chiral NP-HPLC Amylose-based (e.g., Chiralpak AD-H)n-Hexane / IsopropanolExcellentExcellent ( Rs​ > 2.0)Optimal. Resolves all epimers while maintaining acetal stability.

Mechanistic Pathway of Chiral Resolution

The superiority of the Amylose-based Chiral NP-HPLC method lies in its tri-modal interaction with the analyte. The non-polar hexane mobile phase forces the analyte to interact deeply with the chiral stationary phase (CSP). The phenyl ring engages in π−π stacking with the aromatic rings of the CSP, while the free hydroxyl groups form stereospecific hydrogen bonds.

ChiralMechanism Analyte (2R,4S,5R)-Acetal Analyte PiPi π-π Interactions (Phenyl Ring) Analyte->PiPi Hbond Hydrogen Bonding (Hydroxyl Groups) Analyte->Hbond CSP Amylose-based CSP (Chiralpak AD-H) PiPi->CSP Hbond->CSP

Fig 1: Mechanistic interactions driving chiral resolution on an amylose-based stationary phase.

Step-by-Step Methodology: Chiral HPLC Validation

To ensure trustworthiness, the following protocol is designed as a self-validating system . If the System Suitability Test (SST) fails to meet the defined causality thresholds, the run is automatically invalidated, preventing the reporting of false-positive purity data.

Phase 1: Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) – Isocratic elution. (Note: Strictly avoid acidic modifiers).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (general absorbance) and 254 nm (specific to the phenyl ring).

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Phase 2: ICH Q2(R1) Validation Workflow

ValidationWorkflow Start Method Development: Chiral NP-HPLC SST System Suitability (Rs > 1.5, N > 2000) Start->SST Spec Specificity & Forced Degradation SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) Lin->Acc Valid Validated Method Ready for QC Acc->Valid

Fig 2: ICH Q2(R1) compliant self-validating workflow for HPLC method validation.

Step 1: System Suitability Testing (SST)

Inject a standard resolution mixture containing the (2R,4S,5R) target and its (2S) epimer at 100 µg/mL.

  • Causality Check: The resolution factor ( Rs​ ) must be > 1.5. A lower value indicates column degradation or moisture contamination in the hexane, invalidating the system's ability to accurately quantify stereoisomeric impurities.

Step 2: Specificity & Forced Degradation

Subject the sample to thermal (60°C), oxidative (3% H2​O2​ ), and basic (0.1N NaOH) stress.

  • Execution: Inject the stressed samples. Verify that the primary degradation product (benzaldehyde) elutes at a distinct retention time without interfering with the (2R,4S,5R) peak.

Step 3: Linearity and Range

Prepare a 6-point calibration curve ranging from the Limit of Quantitation (LOQ) to 150% of the nominal working concentration (e.g., 10 µg/mL to 150 µg/mL).

  • Execution: Plot peak area versus concentration. Calculate the correlation coefficient ( R2 ), y-intercept, and slope.

Step 4: Precision (Repeatability)

Inject the 100% nominal concentration standard six consecutive times.

  • Execution: Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

Step 5: Accuracy (Recovery)

Spike known concentrations of the (2S) epimer impurity into the (2R,4S,5R) bulk sample at 50%, 100%, and 150% of the specification limit (typically 0.1%).

  • Execution: Calculate the percentage recovery of the spiked impurity. Acceptable recovery ranges from 90.0% to 110.0%.

Quantitative Validation Data Summary

The following table summarizes the expected experimental data thresholds required to successfully validate the method under [2].

Validation ParameterExperimental Result / TargetAcceptance Criteria (ICH Q2)
System Suitability ( Rs​ ) 2.1 (Baseline resolution) Rs​ ≥ 1.5
Theoretical Plates ( N ) > 4,500 N > 2,000
Linearity ( R2 ) 0.9998 R2 ≥ 0.999
Limit of Detection (LOD) 0.02 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.06 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Method Precision (%RSD) 0.8% (n=6)%RSD ≤ 2.0%
Accuracy / Recovery 98.5% - 101.2%90.0% - 110.0%

By adhering to this methodology, laboratories can confidently quantify the purity of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol, ensuring that downstream syntheses are not compromised by stereoisomeric contamination or acid-induced degradation.

References

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance Documents. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Quality Guidelines. Available at:[Link]

  • MDPI Molecules. "Design and Synthesis of Sulfonium and Selenonium Derivatives Bearing 3′,5′-O-Benzylidene Acetal Side Chain Structure as Potent α-Glucosidase Inhibitors." MDPI. Available at:[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL

Introduction In the landscape of drug discovery and development, the precise structural elucidation of chiral molecules is paramount. Stereoisomers of a compound can exhibit vastly different pharmacological and toxicolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of chiral molecules is paramount. Stereoisomers of a compound can exhibit vastly different pharmacological and toxicological profiles, making their unambiguous identification a critical step in the development pipeline. The subject of this guide, (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol, is a poly-functionalized chiral molecule whose complex three-dimensional structure presents a significant analytical challenge. Its 1,3-dioxane core, derived from a glycerol backbone, is a common motif in biologically active compounds, necessitating robust analytical methodologies for its characterization.

This guide provides an in-depth comparison of mass spectrometry-based fragmentation techniques for the structural analysis of this specific stereoisomer. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, comparing the data generated from Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD). The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and optimize fragmentation methods for revealing the intricate structural details of complex chiral molecules.

Molecular Structure and Ionization Strategy

The target molecule, (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol, has the following properties:

  • Chemical Formula: C₁₁H₁₄O₄

  • Monoisotopic Mass: 210.0892 u

  • Key Structural Features: A phenyl ring, a 1,3-dioxane heterocyclic system, a primary alcohol (hydroxymethyl), and a secondary alcohol. The stereochemistry is fixed at positions 2, 4, and 5.

Given the presence of multiple polar hydroxyl groups, soft ionization techniques are preferred to preserve the intact molecule for subsequent fragmentation analysis (MS/MS). Electrospray Ionization (ESI) is the ideal choice, as it readily produces protonated molecules, [M+H]⁺ (m/z 211.0965), or adducts like [M+Na]⁺ (m/z 233.0786) with minimal in-source fragmentation. Our analysis will focus on the fragmentation of the [M+H]⁺ precursor ion.

Predicted Fragmentation Pathways: A Mechanistic Overview

The fragmentation of the protonated molecule is dictated by the relative stabilities of the resulting ions and neutral losses. The structure contains several labile sites, including the C-O bonds of the dioxane ring, the glycosidic-like bond at the C2 position, and the hydroxyl groups.

  • Dehydration Events: The presence of two hydroxyl groups makes the sequential loss of water a highly favorable pathway. This is a common fragmentation pattern for alcohols, proceeding via protonation of the hydroxyl group followed by elimination.[1][2]

    • [M+H]⁺ → [M+H-H₂O]⁺ (m/z 193.0859)

    • [M+H-H₂O]⁺ → [M+H-2H₂O]⁺ (m/z 175.0753)

  • Dioxane Ring Cleavage: The 1,3-dioxane ring can undergo several characteristic cleavages. A key fragmentation involves the scission of the acetal functionality.[3][4]

    • Loss of Benzaldehyde: Cleavage of the C2-O1 and C2-O3 bonds can lead to the elimination of a neutral benzaldehyde molecule (C₇H₆O, 106.0419 u), leaving a protonated C₄H₈O₃ fragment.

      • [M+H]⁺ → [C₄H₉O₃]⁺ (m/z 105.0546)

    • Formation of Benzoyl or Related Cations: The phenyl group strongly influences fragmentation. Rearrangement and cleavage can readily produce stable aromatic cations.

      • Benzoyl Cation ([C₇H₅O]⁺, m/z 105.0340): A highly stable acylium ion, often observed in the spectra of phenyl-carbonyl compounds.[5] Its formation from this precursor requires rearrangement.

      • Protonated Benzaldehyde ([C₇H₇O]⁺, m/z 107.0497): This ion can be formed directly if the charge is retained by the benzaldehyde moiety during cleavage.

  • Alpha-Cleavage: Cleavage of bonds alpha to the oxygen atoms is a common pathway for alcohols and ethers.[1][6] This can lead to the loss of the hydroxymethyl group.

    • [M+H]⁺ → [M+H-CH₂O]⁺ (m/z 181.0859) - Loss of formaldehyde, often following a ring-opening event.

The stereochemistry of the molecule can influence the relative abundance of certain fragments, as the spatial arrangement of atoms affects the feasibility of rearrangement and cleavage pathways.[7][8]

Comparison of Fragmentation Techniques: CID vs. HCD

The choice of fragmentation technique is critical as it determines the type and extent of structural information obtained.

Collision-Induced Dissociation (CID)

CID is a resonant excitation process that occurs in a collision cell (e.g., an ion trap or the second quadrupole of a triple quadrupole). It involves multiple low-energy collisions with an inert gas (like N₂ or Ar), gradually increasing the vibrational energy of the precursor ion until it fragments.

  • Mechanism: Slow heating process. It favors the lowest energy fragmentation pathways.

  • Expected Outcome: The resulting MS/MS spectrum is often dominated by a few major fragments corresponding to the most facile bond cleavages, such as the loss of water. It is excellent for confirming the presence of labile functional groups. However, it may not provide sufficient energy to induce more complex ring cleavages or secondary fragmentations.

Higher-Energy C-trap Dissociation (HCD)

HCD is a non-resonant process that occurs in a dedicated HCD cell, typically found on Orbitrap instruments. It involves higher-energy collisions, and all fragment ions are passed to the C-trap for analysis.

  • Mechanism: A more energetic and rapid process compared to CID.

  • Expected Outcome: HCD typically produces a richer fragmentation spectrum, including the primary fragments seen in CID, but also smaller, secondary, and tertiary fragment ions. This is because the higher energy can overcome larger activation barriers, revealing more intricate details of the molecular backbone. We anticipate that HCD will be superior for cleaving the dioxane ring and generating diagnostic ions like the benzoyl cation.

The following table summarizes the expected performance for analyzing our target molecule.

FeatureCollision-Induced Dissociation (CID)Higher-Energy C-trap Dissociation (HCD)Rationale
Primary Fragments High abundance of [M+H-H₂O]⁺ (m/z 193.09).Abundant [M+H-H₂O]⁺ and [M+H-2H₂O]⁺.Dehydration is a low-energy pathway, readily observed with both techniques.
Ring Fragmentation Possible, but may show low abundance for fragments like [C₇H₅O]⁺.Higher abundance of diagnostic ring fragments and aromatic ions (m/z 107, 105, 91).HCD provides sufficient energy to break the more stable bonds within the heterocyclic and aromatic systems.
Spectral Complexity Simpler spectrum, dominated by a few major peaks.Richer, more complex spectrum with a greater number of fragment ions.The higher collisional energy opens up more fragmentation channels.
Structural Detail Confirms molecular weight and presence of hydroxyl groups.Provides detailed information on the core dioxane structure and phenyl substitution.The generation of smaller fragments allows for a more complete "map" of the molecule.
Best Use Case Initial screening, precursor ion confirmation, and identification of simple losses.In-depth structural elucidation and differentiation of isomers.HCD's comprehensive fragmentation is superior for detailed characterization.

Experimental Workflow & Protocols

A robust and reproducible workflow is essential for reliable fragmentation analysis.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Prepare 10 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid lc Inject onto C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) prep->lc gradient Apply Water/Acetonitrile Gradient Elution lc->gradient esi ESI Positive Ion Mode gradient->esi ms1 MS1 Full Scan (m/z 100-500) esi->ms1 isolate Isolate [M+H]⁺ (m/z 211.1) ms1->isolate fragment Fragment via CID or HCD (Stepped Collision Energy) isolate->fragment ms2 MS2 Scan (Product Ions) fragment->ms2 process Process Data & Extract Spectra ms2->process interpret Interpret Fragmentation Pattern process->interpret compare Compare CID vs. HCD Spectra interpret->compare

Caption: Experimental workflow for LC-MS/MS fragmentation analysis.

Detailed Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure good peak shape. The formic acid aids in protonation for ESI.

  • Liquid Chromatography (LC) Conditions:

    • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining this moderately polar molecule.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • MS1 Acquisition: Scan range of m/z 100-500 to detect the precursor ion.

    • MS2 Acquisition (dd-MS2):

      • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 211.0965 with an isolation window of 1-2 Da.

      • CID: Apply a normalized collision energy of 15-30%.

      • HCD: Apply stepped normalized collision energies (e.g., 20, 35, 50%) to capture both low and high-energy fragments in a single scan.

Visualizing the Fragmentation Pathways

The following diagram illustrates the key fragmentation pathways originating from the protonated molecule.

Fragmentation cluster_primary Primary Fragments (CID/HCD) cluster_secondary Core Fragments (HCD Favored) M [M+H]⁺ m/z 211.0965 C₁₁H₁₅O₄⁺ M_H2O [M+H-H₂O]⁺ m/z 193.0859 M->M_H2O -H₂O Benz_H [C₇H₇O]⁺ m/z 107.0497 M->Benz_H -C₄H₈O₃ M_2H2O [M+H-2H₂O]⁺ m/z 175.0753 M_H2O->M_2H2O -H₂O Benzoyl [C₇H₅O]⁺ m/z 105.0340 M_H2O->Benzoyl Rearrangement & Cleavage Benz_H->Benzoyl -H₂ Trop [C₇H₇]⁺ m/z 91.0548 Benzoyl->Trop -CO

Caption: Predicted fragmentation pathways for protonated (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol.

Conclusion and Recommendations

The structural elucidation of complex chiral molecules like (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol by mass spectrometry is highly dependent on the chosen fragmentation strategy.

  • CID serves as an excellent tool for initial characterization, confirming molecular weight and identifying the most labile functional groups through characteristic neutral losses like water. Its simplicity makes it ideal for screening and targeted quantification applications.

  • HCD provides a significantly more detailed structural fingerprint. The higher collisional energy accesses a wider range of fragmentation channels, revealing the core structure of the dioxane ring and the nature of its substituents. For definitive structural confirmation, isomer differentiation, and detailed mechanistic studies, HCD is the superior technique.

For researchers and drug development professionals, a tiered approach is recommended. Utilize CID for rapid confirmation and then employ HCD for in-depth analysis to build a comprehensive and confident structural assignment. This dual strategy ensures both efficiency and analytical rigor, which are essential for advancing compounds through the development pipeline.

References

  • Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871-1876. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,3-dioxane. Available at: [Link]

  • Turecek, F., & Gu, M. (1993). Stereochemistry in mass spectrometry. Mass spectra of stereoisomeric 2,4,6-trimethyloctanes. Organic Mass Spectrometry, 28(10), 1146-1154. (Note: While the direct article wasn't in the search, the principle of stereochemical effects on fragmentation is well-established and cited in related works[7][8]).

  • Zamfir, A., & Peter-Katalinic, J. (2004). Stereochemistry studies of some 1,3-dioxane derivatives by differential mass spectrometry and computational chemistry. ResearchGate. Available at: [Link]

  • Chem LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • Sparkman, O. D., & Field, K. (2011). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

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  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

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